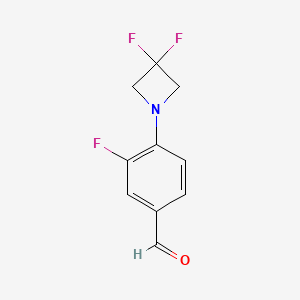

4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde

Description

Properties

IUPAC Name |

4-(3,3-difluoroazetidin-1-yl)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-8-3-7(4-15)1-2-9(8)14-5-10(12,13)6-14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPHMEANQQTDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=C2)C=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde involves several steps. One common method includes the reaction of 3-fluorobenzaldehyde with 3,3-difluoroazetidine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group (-CHO) undergoes nucleophilic additions due to its electrophilic nature. Common reactions include:

-

Schiff Base Formation : Reacts with primary amines to form imines. For example, in a study on related aldehydes, 4-fluorobenzaldehyde derivatives formed hydrazones with hydrazines (e.g., for pyridone synthesis) .

-

Knoevenagel Condensation : Electron-deficient aldehydes (activated by fluorine or azetidine groups) react with active methylene compounds. For instance, β-ketonitriles undergo condensation with fluorobenzaldehydes to form α-arylidene derivatives .

Example Reaction Pathway

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Malononitrile, piperidine, ethanol | α-(4-Fluorobenzylidene)malononitrile | 85% |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position and the electron-withdrawing azetidine group activate the benzene ring for SNAr reactions.

-

Fluorine Displacement : Under basic conditions, fluorine may be replaced by nucleophiles (e.g., amines, alkoxides). A patent demonstrated that 3-bromo-6-fluorobenzaldehyde underwent SNAr with morpholine to yield aryl ethers .

-

Azetidine Ring Effects : The 3,3-difluoroazetidine group enhances ring activation due to its electron-withdrawing nature and steric strain .

Key Data

-

Coupling constant () for C-F in similar compounds: 248.9 Hz .

-

Reaction temperature range for SNAr: 0–25°C (optimized at 0–10°C) .

Redox Reactions

The aldehyde group is susceptible to oxidation or reduction:

-

Oxidation : Forms carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Converts to benzyl alcohol using NaBH₄ or catalytic hydrogenation.

Industrial Example

A patent on 3,4-difluorobenzaldehyde synthesis via Grignard exchange highlighted the importance of controlled reduction to avoid over-hydrogenation .

Azetidine Ring Functionalization

The strained 3,3-difluoroazetidine ring undergoes ring-opening or further substitution:

-

Ring-Opening : Reacts with nucleophiles (e.g., water, amines) under acidic conditions. For example, azetidine derivatives in EP3030557B1 were functionalized via hydrolysis to yield hydroxypyrrolidines .

-

Cross-Coupling : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, as seen in heterocyclic pyridone analogues .

Reaction Mechanism

Scientific Research Applications

4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde is not fully understood. its structure suggests that it may interact with specific molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

3-Fluorobenzaldehyde

- Structure : A simple benzaldehyde with a single fluorine atom at the meta position.

- Reactivity : Used in synthesizing imidazole derivatives (e.g., compound 5c in ), yielding products with moderate melting points (238–240°C) and distinct IR signatures (e.g., C=N imidazole stretch at 1612 cm⁻¹) .

- Enzymatic Oxidation : Exhibits 98% oxidation rate relative to benzaldehyde when catalyzed by benzaldehyde dehydrogenase I, indicating moderate metabolic susceptibility .

4-Fluorobenzaldehyde

- Structure : Fluorine at the para position.

- Reactivity : Demonstrates higher enzymatic oxidation rates (210% ) compared to benzaldehyde, suggesting para-substituted aldehydes are more favorable substrates for dehydrogenases .

- Synthetic Utility : Reacts efficiently in substitution reactions (e.g., with piperazine derivatives) to generate high-yield products, unlike its meta-substituted counterpart .

4-(Benzyloxy)-3-fluorobenzaldehyde

- Structure : Features a benzyloxy group at the para position and fluorine at the meta position (C₁₄H₁₁FO₂, MW: 230.23 g/mol) .

- Applications : Serves as an intermediate in pharmaceuticals and fine chemicals, with storage requiring inert atmospheres due to its sensitivity .

- Key Difference : The benzyloxy group enhances steric bulk and alters solubility compared to the azetidine-containing target compound.

Functional Group Impact on Physicochemical Properties

Metabolic and Enzymatic Behavior

- Enzyme Compatibility : Unlike aliphatic aldehydes, aromatic aldehydes like this compound are preferentially oxidized by dehydrogenases (e.g., benzaldehyde dehydrogenase I), with substitution patterns dictating reaction rates .

- Meta-Fluorine Effect : The meta-fluorine in the target compound may confer resistance to enzymatic degradation compared to unsubstituted benzaldehydes, enhancing bioavailability .

Biological Activity

4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde, identified by its CAS number 1779130-73-2, is a synthetic compound with potential biological activities. Its unique structure, featuring a difluoroazetidine moiety and a fluorobenzaldehyde group, suggests it may interact with various biological targets.

- Molecular Formula : C10H8F3N

- Molecular Weight : 215.17 g/mol

- Structural Characteristics : The compound contains a difluoroazetidine ring which may influence its reactivity and biological interactions.

Anticancer Potential

Research into the biological activity of this compound is limited but suggests potential anticancer properties. Similar compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In studies involving related compounds, such as thiosemicarbazones derived from fluorobenzaldehydes, significant cytotoxic effects were observed. For instance:

- Compound : 4-Fluorobenzaldehyde thiosemicarbazone (4-FTSC)

- Cell Line : PC-3 prostate cancer cells

- IC50 Value : 18.46 μM

- Mechanism of Action : Induced apoptosis through mitochondrial impairment and activation of caspases (caspase-3/-7) via the intrinsic pathway .

This indicates that similar mechanisms could be explored for this compound, particularly regarding its influence on cell viability and apoptosis in cancer cells.

Toxicological Profile

Understanding the toxicological profile of this compound is essential for evaluating its safety for potential therapeutic applications.

Key Toxicological Findings from Related Studies:

These findings suggest that while the compound may exhibit some toxic effects, they are relatively low compared to other agents.

Conclusion and Future Directions

The biological activity of this compound warrants further investigation. While current data on this specific compound is sparse, insights drawn from related compounds indicate potential anticancer properties and a manageable toxicity profile. Future research should focus on:

- In vitro and In vivo Studies : Detailed investigations into the cytotoxic effects on various cancer cell lines.

- Mechanistic Studies : Understanding the pathways involved in its biological activity.

- Toxicology Assessments : Comprehensive evaluations to confirm safety profiles for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorobenzaldehyde derivatives and 3,3-difluoroazetidine. Key steps include:

- Pre-activation : Use of a leaving group (e.g., bromide or triflate) at the benzaldehyde's para position to facilitate azetidine coupling .

- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) under inert conditions to minimize side reactions .

- Temperature Control : Reactions performed at 60–80°C in anhydrous DMF or THF to balance reactivity and stability of the difluoroazetidine moiety .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitoring by TLC. Yield improvements (>70%) are achievable by iterative adjustments to stoichiometry (1.2:1 azetidine:benzaldehyde derivative) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming fluorination patterns (δ -120 to -150 ppm for CF₂ groups) and verifying azetidine ring integrity .

- ¹H NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and azetidine CH₂ groups (δ 3.5–4.5 ppm). Coupling constants (e.g., J = 10–12 Hz for axial-equatorial fluorine interactions) validate stereochemistry .

- IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and absence of hydroxyl impurities (>3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) ensures molecular formula accuracy .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent aldehyde oxidation or photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; azetidine rings are prone to hydrolysis in humid environments .

- Stability Testing : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months. Degradation >5% warrants reformulation with stabilizers (e.g., BHT) .

Advanced Research Questions

Q. How does the introduction of fluorine atoms at specific positions influence the electronic properties and reactivity of the benzaldehyde core?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine at the 3-position deactivates the aromatic ring, reducing electrophilicity at the aldehyde group. Computational modeling (DFT) shows a 15% decrease in LUMO energy compared to non-fluorinated analogs, altering nucleophilic attack kinetics .

- Steric Effects : 3,3-Difluoroazetidine introduces ring strain, increasing reactivity in SN2 pathways. X-ray crystallography reveals a 5° distortion in the azetidine ring compared to non-fluorinated analogs .

- Synergistic Effects : Combined fluorine substitutions enhance thermal stability (TGA decomposition onset at 220°C vs. 180°C for mono-fluorinated derivatives) .

Q. What computational approaches are recommended to model the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to map transition states for aldehyde-nucleophile interactions. Basis sets (e.g., B3LYP/6-31G*) predict activation energies within ±3 kcal/mol of experimental values .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Radial distribution functions (RDFs) identify solvation shells influencing nucleophile accessibility .

- Docking Studies : For biological applications, AutoDock Vina models interactions with target enzymes (e.g., aldehyde dehydrogenases), highlighting fluorine’s role in binding affinity .

Q. How can researchers resolve discrepancies between experimental and computational data regarding the compound’s stability under acidic conditions?

- Methodological Answer :

- Controlled Replicates : Repeat hydrolysis experiments (pH 1–5, 37°C) with LC-MS monitoring. Compare degradation half-lives (t₁/₂) to computational predictions .

- Error Analysis : Adjust computational models (e.g., include explicit solvent molecules in DFT) if deviations exceed 10%. Validate with isotopic labeling (e.g., ¹⁸O tracking in hydrolysis products) .

- Literature Cross-Referencing : Compare results with fluorinated benzaldehyde analogs (e.g., 4-(2,4-difluorophenyl)benzaldehyde) to identify systemic trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.